molecular formula C22H25ClN2O2 B8312681 1-[3-(4-Chlorobenzoyl)propyl]-4-benzamidopiperidine

1-[3-(4-Chlorobenzoyl)propyl]-4-benzamidopiperidine

Cat. No.: B8312681
M. Wt: 384.9 g/mol
InChI Key: YNOKKGMRQZMPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Chlorobenzoyl)propyl]-4-benzamidopiperidine is a useful research compound. Its molecular formula is C22H25ClN2O2 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

N-[1-[4-(4-chlorophenyl)-4-oxobutyl]piperidin-4-yl]benzamide

InChI

InChI=1S/C22H25ClN2O2/c23-19-10-8-17(9-11-19)21(26)7-4-14-25-15-12-20(13-16-25)24-22(27)18-5-2-1-3-6-18/h1-3,5-6,8-11,20H,4,7,12-16H2,(H,24,27)

InChI Key

YNOKKGMRQZMPDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-4'-chlorobutyrophenone (2.17 g.) was added to a well-ground mixtue of 4-benzamidopiperidine (2.04 g.) and anhydrous potassium carbonate (1.38 g.) and the mixture heated to 100° C. for 1 hour. The solid residue was slurried with hot water (100 ml.) for 3 hours, filtered, washed with ether and dried to give a cream coloured solid. This solid was dissolved in ethanolic hydrogen chloride, treated with ether and then cooled to 0° C. to give the title compound as its hydrochloride (1.9 g.) m.p. 242°-243° C. (Found: C, 62.8; H, 6.2; N, 6.55. C22H25ClN2O2. HCl requires C, 62.7; H, 6.0; N, 6.65%).
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
2.04 g
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reactant
Reaction Step One
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1.38 g
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reactant
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Quantity
100 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 3-(4-chlorobenzol)propyl bromide (640 mg, 2.45 mmol), 4-benzamidopiperidine (500 mg, 2.45 mmol) and K2CO3 (1.01 g, 7.34 mmol) in 50 ml of acetone was heated at reflux temperature for 48 h. The cooled reaction mixture was filtered to remove the solids, concentrated in vacuo, giving a yellow solid, which was purified by chromatography (MeOH/CHCl3, 5/95). The product (320 mg 33.9%) was isolated as a white powder: 1H NMR δ 1.46 (dq, J1=1.0 Hz, J2=8.4 Hz, 2H), 1.90-2.10 (m, 4H), 2.16 (m, 2H), 2.43 (t, J=6.9 Hz, 2H), 2.80-2.90 (m, 2H), 2.97 (t, J=6.9 Hz, 2H), 3.97 (m, 1H), 5.92 (d, J=7.8 Hz, 1H, N—H), 7.40-8.00 (m, 9H). The product was converted to the HCl salt and recrystallized from MeOH/Et2O, m.p. 243-244° C.; Anal. Calcd for C22H25ClN2O2+HCl+H2O: C, 60.15; H, 6.37; N, 6.37; Found: C, 60.18; H, 6.34; N, 6.29.
[Compound]
Name
3-(4-chlorobenzol)propyl bromide
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
500 mg
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reactant
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Quantity
1.01 g
Type
reactant
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50 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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